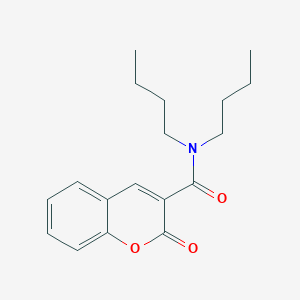
1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate, also known as BOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BOPP is a thiolate derivative of pyridinium that has been synthesized for its ability to act as a ligand for metal ions. In
Wirkmechanismus
1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate acts as a bidentate ligand, meaning it can bind to metal ions through two different sites. The thiolate group of this compound can bind to metal ions through coordination, while the pyridinium group can interact with metal ions through electrostatic interactions. This ability to bind to metal ions makes this compound useful in the synthesis of metal complexes and as a catalyst in various reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells, making it a potential candidate for drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate in lab experiments is its ability to act as a bidentate ligand, allowing for the synthesis of metal complexes with high stability. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of 1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of this compound's potential applications in drug delivery systems, as it has shown promise in transporting metal ions into cells. Additionally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential limitations in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ability to act as a bidentate ligand makes it useful in the synthesis of metal complexes and as a catalyst in various reactions. While further research is needed to explore its potential applications in drug delivery systems and its biochemical and physiological effects, this compound shows promise as a valuable tool in scientific research.
Synthesemethoden
1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate can be synthesized through a multistep process that involves the reaction of pyridine-2-thiol with benzoyl chloride, followed by the reaction of the resulting compound with acetylacetone and then with phenyl magnesium bromide. The final step involves the reaction of the resulting compound with pyridine-1-ium-1-ide.
Wissenschaftliche Forschungsanwendungen
1-(benzoylamino)-3-oxo-3-phenyl-2-(1-pyridiniumyl)-1-propene-1-thiolate has been extensively studied for its ability to act as a ligand for metal ions. It has been used in the synthesis of metal complexes and as a catalyst in various reactions. This compound has also been studied for its potential applications in drug delivery systems, as it can bind to metal ions and transport them into cells.
Eigenschaften
IUPAC Name |
(Z)-3-benzamido-1-phenyl-2-pyridin-1-ium-1-yl-3-sulfanylideneprop-1-en-1-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19(16-10-4-1-5-11-16)18(23-14-8-3-9-15-23)21(26)22-20(25)17-12-6-2-7-13-17/h1-15H,(H-,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWBHAASPRZKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=S)NC(=O)C2=CC=CC=C2)[N+]3=CC=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=S)NC(=O)C2=CC=CC=C2)/[N+]3=CC=CC=C3)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)
![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)
